molecular formula C15H13N3O5S B2842966 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1787879-85-9

3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2842966
CAS No.: 1787879-85-9
M. Wt: 347.35
InChI Key: UJWRQTRZFQGTHB-UHFFFAOYSA-N
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Description

The compound 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is an intriguing organic molecule combining multiple functional groups, such as oxazolone, thiazolidine-dione, and azetidine, into a single structure. This combination provides unique chemical properties and potentially broad applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : This route starts with the condensation of 2-aminobenzoic acid with oxalyl chloride to form the oxazolone ring. The resulting oxazolone derivative is then reacted with azetidin-3-one in the presence of a suitable base to form the intermediate. Finally, this intermediate undergoes cyclization with thiazolidine-2,4-dione under mild conditions to yield the desired compound.

  • Route 2: : Alternatively, the oxazolone derivative can be directly coupled with an azetidin-3-yl-thiazolidine-2,4-dione precursor using coupling agents like EDCI and DMAP under anhydrous conditions to produce the compound.

Industrial Production Methods

In an industrial setting, these synthetic routes are optimized for scalability and efficiency. Continuous flow reactions, where reactants are continuously pumped through a reactor, can be employed to enhance reaction rates and product yields. Additionally, using catalysts and specific solvents can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxazolone ring is prone to oxidation reactions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : The compound can undergo reduction of the oxazolone ring using agents like lithium aluminum hydride (LiAlH₄) to produce reduced intermediates.

  • Substitution: : The compound's various functional groups make it susceptible to nucleophilic or electrophilic substitution reactions, especially on the thiazolidine-dione moiety.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, H₂SO₄ as catalyst.

  • Reduction: : LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

  • Substitution: : Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under anhydrous conditions or with the help of catalysts like palladium.

Major Products

  • Oxidation: : Products include carboxylic acids or ketones depending on the conditions.

  • Reduction: : Reduced forms of the oxazolone or thiazolidine-dione.

  • Substitution: : Derivatives with modified functional groups providing enhanced or unique properties.

Scientific Research Applications

Chemistry

The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules, useful in medicinal chemistry and material sciences.

Biology

In biological research, the compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structure and reactivity.

Medicine

The compound holds potential as a lead molecule in drug discovery. Its multi-functional nature allows for diverse biological activities, making it a candidate for developing new therapeutics.

Industry

In industrial applications, the compound’s derivatives could be used in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets like enzymes or receptors. The oxazolone and thiazolidine-dione moieties can act as key pharmacophores, interacting with specific sites on target proteins, modulating their activity. These interactions can influence various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,5-dione

  • 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-2-yl)thiazolidine-2,4-dione

Uniqueness

Compared to its analogs, 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione exhibits a unique combination of functional groups that provide distinct chemical reactivity and biological activity, making it a standout candidate for further research and development.

This detailed article should provide a solid foundation for anyone looking to understand or utilize the compound this compound in their work

Properties

IUPAC Name

3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-12(7-17-10-3-1-2-4-11(10)23-14(17)21)16-5-9(6-16)18-13(20)8-24-15(18)22/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWRQTRZFQGTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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